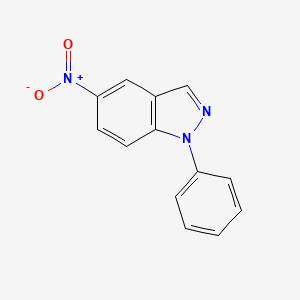

5-Nitro-1-phenyl-1H-indazole

CAS No.:

Cat. No.: VC16781020

Molecular Formula: C13H9N3O2

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9N3O2 |

|---|---|

| Molecular Weight | 239.23 g/mol |

| IUPAC Name | 5-nitro-1-phenylindazole |

| Standard InChI | InChI=1S/C13H9N3O2/c17-16(18)12-6-7-13-10(8-12)9-14-15(13)11-4-2-1-3-5-11/h1-9H |

| Standard InChI Key | BZFJGXIQJHCBHW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-nitro-1-phenyl-1H-indazole comprises an indazole ring system (a benzannulated pyrazole) substituted with a nitro group at position 5 and a phenyl group at position 1. X-ray crystallographic studies of related compounds, such as 1-methyl-5-nitro-3-phenyl-1H-indazole, reveal that the indazole ring and nitro group exhibit near coplanarity, with deviations ≤0.070 Å from the mean plane . The phenyl substituent forms dihedral angles of 23–27° with the indazole system, influencing molecular packing and intermolecular interactions .

Table 1: Physicochemical Properties of 5-Nitro-1-phenyl-1H-indazole

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉N₃O₂ |

| Molecular Weight | 239.23 g/mol |

| IUPAC Name | 5-nitro-1-phenylindazole |

| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N+[O-])C=N2 |

| LogP | 3.02 (estimated) |

| Hydrogen Bond Acceptors | 5 |

The nitro group enhances electrophilicity, making the compound reactive toward nucleophilic substitution, while the phenyl group contributes to hydrophobic interactions .

Crystallographic Insights

Although direct crystallographic data for 5-nitro-1-phenyl-1H-indazole is limited, studies on analogs demonstrate that crystal packing is stabilized by C–H⋯O hydrogen bonds and π-π stacking interactions . For instance, 1-methyl-5-nitro-3-phenyl-1H-indazole forms zigzag tapes via C–H⋯O bonds and π-π contacts along the b-axis, creating a three-dimensional network . These interactions are critical for understanding solid-state stability and solubility behavior.

Synthesis Methodologies

Cyclization of Arylhydrazones

A common synthesis route involves the cyclization of arylhydrazones derived from carbonyl compounds. In one protocol, arylhydrazine hydrochlorides react with ketones or aldehydes in polar aprotic solvents like N,N-dimethylformamide (DMF) under basic conditions (e.g., Cs₂CO₃ or NaH) at elevated temperatures (60–80°C) . This method yields the indazole core through intramolecular C–N bond formation.

Table 2: Representative Synthesis Conditions

| Reagents | Conditions | Yield |

|---|---|---|

| N-Tosylhydrazone, Cs₂CO₃ | DMF, 80°C, 12 h | 65–75% |

| Arylhydrazine HCl, NaH | DMF, 60°C, 8 h | 70–80% |

For example, Liu et al. synthesized 6-nitro-3-phenyl-1H-indazole by reacting N-tosylhydrazones with nitroaromatics in DMF, achieving yields up to 75% .

Functionalization Strategies

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of 5-nitro-1-phenyl-1H-indazole derivatives exhibit characteristic signals:

-

Aromatic protons in the indazole ring resonate at δ 8.26–7.51 ppm .

-

The N–H proton (if present) appears as a broad singlet near δ 11.63 ppm .

¹³C NMR spectra show peaks for the nitro-substituted carbon at δ 146–148 ppm and the quaternary carbons of the indazole ring at δ 132–140 ppm .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion [M+H]⁺ at m/z 240.0734 (calculated for C₁₃H₁₀N₃O₂⁺: 240.0764). Discrepancies ≤3 ppm validate the proposed structure.

Pharmacological Activities

Antimicrobial Properties

Derivatives of 5-nitro-1-phenyl-1H-indazole exhibit broad-spectrum antimicrobial activity. Kumar et al. reported that sulfonamide analogs (e.g., compound 9a) inhibit Lactobacillus and Staphylococcus aureus with MIC values of 12.5 µg/mL, while carbamate derivatives (e.g., 9j) show efficacy against Escherichia coli and Pseudomonas fluorescens . Antifungal activity against Aspergillus niger and Penicillium chrysogenum is also notable, with IC₅₀ values ranging from 25–50 µg/mL .

Table 3: Selected Antimicrobial Data

| Compound | Target Organism | MIC/IC₅₀ (µg/mL) |

|---|---|---|

| 9a | Lactobacillus spp. | 12.5 |

| 9f | Staphylococcus aureus | 12.5 |

| 9j | Escherichia coli | 25 |

Mechanism of Action

The nitro group facilitates redox cycling, generating reactive oxygen species that disrupt microbial membranes . Additionally, the indazole scaffold may inhibit bacterial DNA gyrase or fungal ergosterol biosynthesis, though exact targets remain under investigation.

Applications and Future Directions

Medicinal Chemistry

The structural tunability of 5-nitro-1-phenyl-1H-indazole makes it a promising scaffold for kinase inhibitors and antiviral agents . Its planar aromatic system allows π-stacking with protein active sites, enhancing binding affinity.

Material Science

Nonlinear optical (NLO) properties, driven by the electron-withdrawing nitro group, suggest applications in photonic devices. Computational studies predict a first hyperpolarizability (β) of 1.5 × 10⁻³⁰ esu, comparable to urea .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume